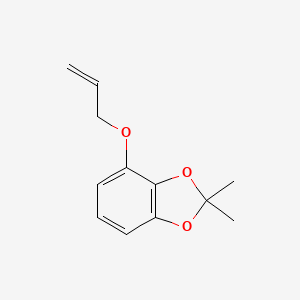
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- is an organic compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with a dimethyl group and a propenyloxy group. It is a colorless liquid and is often used in various chemical and industrial applications due to its reactivity and stability .
Vorbereitungsmethoden
The synthesis of 1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- typically involves the reaction of catechol with disubstituted halomethanes. This method is efficient and yields a high purity product. The reaction conditions often include the use of aprotic polar solvents to facilitate the methylenation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Its reactivity allows it to form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- can be compared with other similar compounds such as:
1,3-Benzodioxole: A simpler structure without the dimethyl and propenyloxy groups, used in the synthesis of various bioactive compounds.
2,2-Dimethyl-1,3-benzodioxole: Similar in structure but lacks the propenyloxy group, used in pharmaceutical research.
2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole: Another related compound with different substituents, used as a reference material in analytical chemistry.
These comparisons highlight the unique structural features and reactivity of 1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)-, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
89084-84-4 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2,2-dimethyl-4-prop-2-enoxy-1,3-benzodioxole |
InChI |
InChI=1S/C12H14O3/c1-4-8-13-9-6-5-7-10-11(9)15-12(2,3)14-10/h4-7H,1,8H2,2-3H3 |
InChI-Schlüssel |
RBBGZVFBBYBNEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=C(O1)C(=CC=C2)OCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


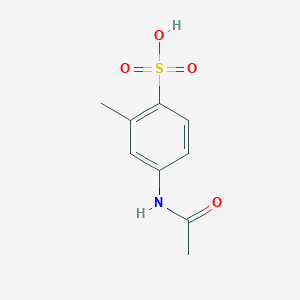
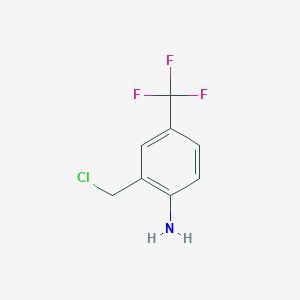
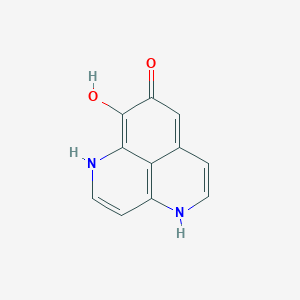
![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)
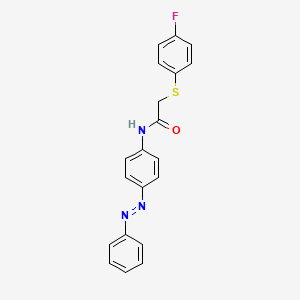
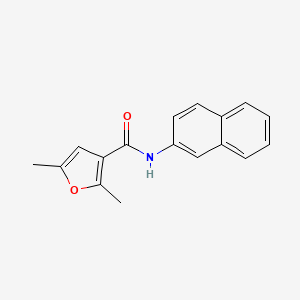

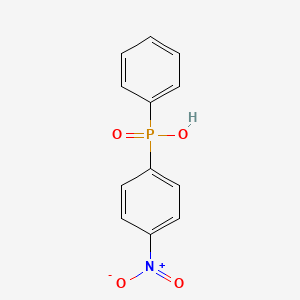

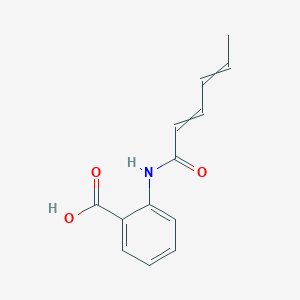
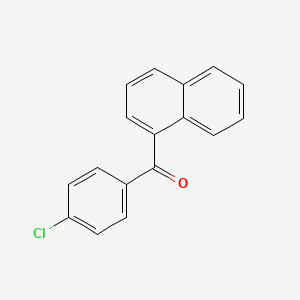
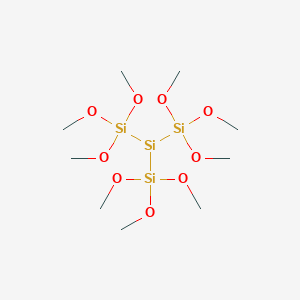
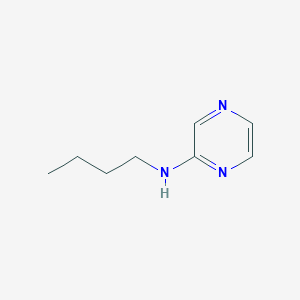
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152200.png)
